6-{[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
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Overview
Description
6-{[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves several steps. The starting materials typically include 2,3-dihydro-1,4-benzodioxin, piperazine, and various quinoline derivatives. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinoline moieties using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., LiH, sodium hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives. Substitution reactions can result in various alkylated or arylated products.
Scientific Research Applications
6-{[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Research explores its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials or as a precursor for manufacturing pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-{[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler analog with similar structural features but lacking the quinoline and piperazine moieties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Another related compound with a different functional group arrangement.
Uniqueness
6-{[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione stands out due to its complex structure, which combines multiple functional groups in a single molecule
Properties
Molecular Formula |
C28H29N3O6 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
9-[[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]methyl]-6-methoxy-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C28H29N3O6/c1-28(2)14-17(19-12-18(35-3)13-20-24(19)31(28)27(34)25(20)32)15-29-8-10-30(11-9-29)26(33)23-16-36-21-6-4-5-7-22(21)37-23/h4-7,12-14,23H,8-11,15-16H2,1-3H3 |
InChI Key |
XDSKFJSFMJFUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CN4CCN(CC4)C(=O)C5COC6=CC=CC=C6O5)C |
Origin of Product |
United States |
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